6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit cdk2, which may result in the disruption of cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Related compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Biochemical Analysis
Biochemical Properties
6-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G1/S phase in MCF7 cells, a breast cancer cell line . Additionally, it increases the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2, leading to apoptotic cell death . These effects highlight the compound’s potential as an anti-cancer agent by disrupting cell signaling pathways and promoting programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the Bcl2 protein, inhibiting its anti-apoptotic function . This binding interaction leads to the activation of pro-apoptotic pathways, resulting in increased expression of genes involved in apoptosis. Furthermore, the compound’s ability to induce cell cycle arrest is mediated through its interaction with cell cycle regulatory proteins, leading to the inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have demonstrated that continuous exposure to the compound results in sustained apoptotic effects and inhibition of cell proliferation . These findings suggest that this compound is a stable and effective agent for long-term biochemical studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits moderate anti-tumor activity, while higher doses result in significant cytotoxic effects . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing adverse effects . At very high doses, the compound can induce toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing the compound’s overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target biomolecules .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMJQXUMAIXOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.